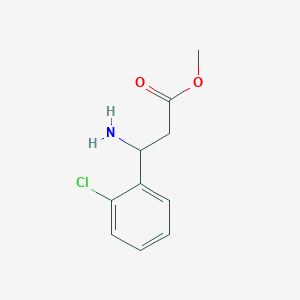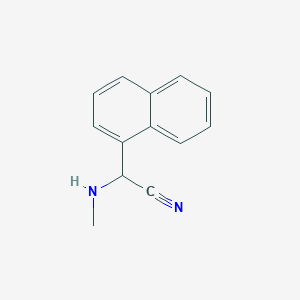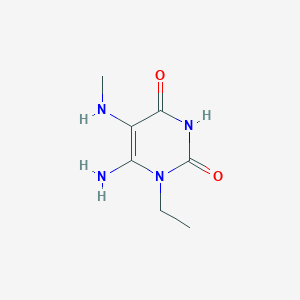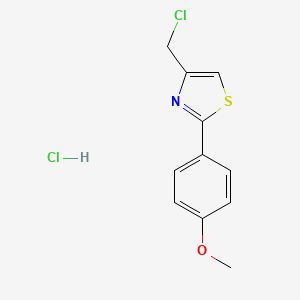
methyl 3-amino-3-(2-chlorophenyl)propanoate
Übersicht
Beschreibung
Methyl 3-amino-3-(2-chlorophenyl)propanoate, also known as 2-chloro-N-(3-methylphenyl)propionamide, is a synthetic compound with multiple applications in the field of scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of GABA B Receptor Antagonists : Methyl 3-amino-3-(2-chlorophenyl)propanoate has been involved in the synthesis of lower homologues of baclofen, phaclofen, and saclofen, which are specific antagonists of GABA at the GABAB receptor (Abbenante, Hughes, & Prager, 1997).
- Synthesis of Platelet Fibrinogen Receptor Antagonists : This compound is a key starting material in synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
- Crystal Structure Analysis : The crystal structure of Methyl N-(4-chlorophenyl)succinamate, a related compound, has been analyzed for its molecular conformations and interactions (Gowda et al., 2009).
Biochemical Applications
- Fluorescence Derivatisation of Amino Acids : The compound has been used for fluorescence derivatisation of amino acids, creating strong fluorescence with potential applications in biological assays (Frade et al., 2007).
- Corrosion Inhibition : Derivatives of methyl 3-amino-3-(2-chlorophenyl)propanoate, such as Schiff bases, have shown efficacy in inhibiting corrosion of stainless steel in acidic environments (Vikneshvaran & Velmathi, 2017).
- Anticancer Activity : Some derivatives have been synthesized with potential anticancer activity, particularly in inhibiting the proliferation of colon cancer cells (Rayes et al., 2020).
Industrial Applications
- Corrosion Inhibitors for Steel : Phosphonate derivatives have been developed as corrosion inhibitors for steel, effective in industrial pickling processes (Gupta et al., 2017).
Biocatalysis
- Asymmetric Biocatalysis : The compound has been involved in the biocatalytic production of β-amino acids, an important pharmaceutical intermediate (Li et al., 2013).
Eigenschaften
IUPAC Name |
methyl 3-amino-3-(2-chlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRQVNQTTSOOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(2-chlorophenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142348.png)
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)


![3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142377.png)

![2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B6142386.png)
![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine](/img/structure/B6142405.png)